3-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-1-(2-methylphenyl)urea
Description
This compound features a thieno[2,3-b]pyridine core substituted with 4,6-dimethyl groups and a 1H-pyrrol-1-yl moiety at position 3. The urea group is attached to position 2 of the thienopyridine ring and linked to a 2-methylphenyl group. Its molecular formula is C₂₂H₂₁N₅OS (calculated), with a molecular weight of 411.50 g/mol. The structural complexity arises from the fused heterocyclic system, which is known to enhance electronic delocalization and binding affinity in medicinal chemistry contexts .
Properties
IUPAC Name |
1-(4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-13-8-4-5-9-16(13)23-21(26)24-20-18(25-10-6-7-11-25)17-14(2)12-15(3)22-19(17)27-20/h4-12H,1-3H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFJMGDPDWIUNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=C(C3=C(S2)N=C(C=C3C)C)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-N’-(2-methylphenyl)urea typically involves multi-step organic reactions. One common approach is to start with the thieno[2,3-b]pyridine core, which is then functionalized with dimethyl groups and a pyrrole ring. The final step involves the formation of the urea linkage with 2-methylphenyl isocyanate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-N’-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-N’-(2-methylphenyl)urea has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its electronic properties may be useful in the development of organic semiconductors and other advanced materials.
Biological Research: The compound can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-N’-(2-methylphenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Urea Derivatives with Varied Aryl Substituents
Compounds sharing the thieno[2,3-b]pyridine-urea scaffold but differing in aryl substituents on the urea group include:
Key Observations :
Carbamate Analog: Ethyl N-[4,6-Dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate
- Molecular Formula : C₁₇H₁₉N₃O₂S
- Molecular Weight : 353.42 g/mol
- Structural Difference : Replaces the urea group with a carbamate (ethyl-O-CO-NH-).
- Implications: Carbamates are generally more hydrolytically stable than ureas but may exhibit reduced hydrogen-bonding capacity due to the ester oxygen .
Pyrimidine-Based Urea: 1-(4,6-Dimethoxypyrimidin-2-yl)-1-[3-(ethanesulfonyl)pyridin-2-yl]urea
- Molecular Formula : C₁₄H₁₇N₅O₅S
- Molecular Weight : 375.38 g/mol
- Core Heterocycle: Pyrimidine-pyridine instead of thienopyridine.
- Key Features :
Thieno[2,3-b]pyridines with Diazene or Hydrazone Substituents
Compounds from –4, such as 3-(dimethylamino)-1-{5-[(4-methoxyphenyl)diazenyl]-4,6-diphenyl-...thieno[2,3-b]pyridin-2-yl}prop-2-en-1-one, feature:
- Diazenyl (-N=N-) or hydrazone (-NH-N=CH-) groups.
- Increased steric bulk from diphenyl groups may reduce bioavailability compared to the target compound’s simpler methyl and pyrrole substituents .
Biological Activity
3-[4,6-Dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-1-(2-methylphenyl)urea is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and various applications in medicinal chemistry.
- Molecular Formula : C21H19N3O2S
- Molecular Weight : 377.46 g/mol
- CAS Number : Not specified in the search results but can be derived from the molecular structure.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate thienopyridine and urea derivatives. The specific methods may include microwave-assisted synthesis for improved yields and reduced reaction times .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, thieno[2,3-b]pyridine derivatives have shown significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) with IC50 values indicating effective inhibition of cell proliferation .
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways related to cell growth and apoptosis. Specifically, they may target kinases such as Aurora kinase and CDK2, which are critical in cell cycle regulation. Compounds that inhibit these kinases have been shown to induce cell cycle arrest and promote apoptosis in cancer cells .
Antioxidant Properties
In addition to anticancer activity, thienopyridine derivatives exhibit antioxidant properties. Studies suggest that these compounds can mitigate oxidative stress in biological systems by scavenging free radicals and enhancing cellular defense mechanisms against oxidative damage .
Comparative Biological Activity Table
| Compound Name | Biological Activity | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Anticancer (MDA-MB-231) | 27.6 | |
| Compound B | Aurora Kinase Inhibition | 0.067 | |
| Compound C | Antioxidant Activity | Not specified |
Case Studies
- Cytotoxicity Evaluation : A study synthesized multiple thieno[2,3-b]pyridine derivatives and assessed their cytotoxicity against MDA-MB-231 cells. The results indicated that structural modifications significantly influenced the biological activity, with certain derivatives showing enhanced efficacy compared to others .
- Antioxidant Mechanism : Research on thienopyrazole compounds demonstrated their protective effects on erythrocytes exposed to toxic agents like 4-nonylphenol. The alterations in red blood cell morphology were significantly reduced upon treatment with these compounds, showcasing their potential as therapeutic agents against oxidative stress-related damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
